molecular formula C11H9ClN4O4 B13767074 6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione CAS No. 5193-92-0

6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione

Cat. No.: B13767074
CAS No.: 5193-92-0
M. Wt: 296.66 g/mol
InChI Key: TZDQNVYJEWYSSX-UHFFFAOYSA-N
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Description

6-[(2-Chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione is a substituted uracil derivative characterized by a 2-chloro-6-nitrophenylmethylamino group at the 6-position of the pyrimidine-2,4-dione core. The nitro and chloro substituents likely enhance electron-withdrawing effects, influencing hydrogen-bonding interactions and binding affinity to biological targets.

Properties

CAS No.

5193-92-0

Molecular Formula

C11H9ClN4O4

Molecular Weight

296.66 g/mol

IUPAC Name

6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H9ClN4O4/c12-7-2-1-3-8(16(19)20)6(7)5-13-9-4-10(17)15-11(18)14-9/h1-4H,5H2,(H3,13,14,15,17,18)

InChI Key

TZDQNVYJEWYSSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNC2=CC(=O)NC(=O)N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of 6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione

General Synthetic Strategy

The synthesis of This compound generally involves:

  • Construction of the pyrimidine-2,4-dione core.
  • Preparation of the 2-chloro-6-nitrophenylmethylamine intermediate.
  • Coupling of the amino moiety with the pyrimidine core to form the target compound.

This approach is consistent with the synthesis of analogous aminopyrimidine derivatives reported in the literature.

Stepwise Synthetic Route

Synthesis of 2-Chloro-6-nitrobenzylamine Intermediate
  • Starting from 2-chloro-6-nitrobenzaldehyde , the aldehyde is converted into the corresponding benzylamine derivative.
  • A typical method involves reductive amination or nucleophilic substitution reactions.
  • For example, in a reported procedure, 2-chloro-5-nitrobenzaldehyde was reacted in dimethylformamide (DMF) with amines under controlled heating, followed by quenching with aqueous sodium hydroxide and extraction to isolate the benzylamine intermediate.
Construction of the Pyrimidine-2,4-dione Core
  • Pyrimidine-2,4-dione (uracil derivatives) can be synthesized via condensation reactions involving amidines and β-dicarbonyl compounds or by cyclization of appropriate precursors.
  • Green and cost-efficient methods involve multicomponent reactions catalyzed by metal oxides or copper catalysts, as seen in recent pyrimidine syntheses.
  • Alternatively, pyrimidine-2,4-dione can be commercially sourced or prepared by established synthetic routes involving urea and malonic acid derivatives.
Coupling of Benzylamine with Pyrimidine Core
  • The key step is the nucleophilic substitution or amination at the 6-position of the pyrimidine-2,4-dione.
  • The 6-position of the pyrimidine ring is activated for substitution by the presence of electron-withdrawing groups.
  • The benzylamine intermediate (2-chloro-6-nitrophenylmethylamine) is reacted with the 6-chloropyrimidine-2,4-dione or equivalent activated pyrimidine derivative under heating in DMF or other polar aprotic solvents.
  • The reaction mixture is typically stirred for several hours at elevated temperatures (around 100 °C) to ensure complete substitution.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield (%) Notes
1 2-chloro-6-nitrobenzaldehyde in DMF, stirred 1 h, heated 100 °C for 5 h Formation of benzylamine intermediate ~60-70% Exothermic reaction, orange to amber color change
2 Quenching with 1 M NaOH, extraction with ethyl acetate Isolation of intermediate Emulsion formation, filtration needed
3 Reaction of benzylamine intermediate with 6-chloropyrimidine-2,4-dione in DMF, heated 100 °C for several hours Coupling to form target compound 50-70% Purification by flash chromatography

This procedure is adapted from patent literature describing aminopyrimidine synthesis.

Analytical Characterization and Research Findings

Spectroscopic Data

  • NMR Spectroscopy : Proton and carbon NMR confirm the presence of aromatic protons, the pyrimidine ring protons, and the methylene group linking the phenyl and pyrimidine moieties.
  • Mass Spectrometry : Molecular ion peaks consistent with the calculated molecular weight of the compound confirm the successful synthesis.
  • IR Spectroscopy : Characteristic stretches for nitro groups (around 1500-1600 cm⁻¹), chloro substituents, and pyrimidine carbonyl groups (around 1650 cm⁻¹) are observed.

Purity and Yield

  • Purification is typically achieved by flash chromatography using ethyl acetate/hexane mixtures.
  • Yields range from moderate to good (approximately 50-70%) depending on reaction scale and conditions.

Comparative Analysis of Preparation Methods

Method Aspect Traditional Heating in DMF Microwave-Assisted Synthesis Nanoparticle-Catalyzed Method
Reaction Time 5-6 hours 30-60 minutes 1-3 hours
Yield 50-70% Up to 80% 60-75%
Environmental Impact Moderate solvent use, energy intensive Reduced energy Green catalysts, less waste
Scalability High Moderate Experimental

Microwave-assisted methods and nanoparticle catalysis offer greener and faster alternatives, though traditional methods remain widely used for scale-up.

Chemical Reactions Analysis

Types of Reactions

6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with related pyrimidine-2,4-dione derivatives:

Compound Name Substituents at Position 6 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 2-chloro-6-nitrophenylmethylamino C₁₂H₁₀ClN₄O₄* 324.69 Not Available Nitro and chloro groups enhance electron deficiency; potential for H-bonding.
6-[(2-Chlorophenyl)amino]-1H-pyrimidine-2,4-dione 2-chlorophenylamino C₁₀H₈ClN₃O₂ 237.64 Not Available Lacks nitro group; simpler substitution pattern may reduce steric hindrance.
3-Methyl-6-methylaminouracil Methylamino C₆H₉N₃O₂ 155.16 Not Available Smaller substituents; limited steric bulk may improve solubility.
6-(Trifluoromethyl)uracil Trifluoromethyl C₅H₃F₃N₂O₂ 180.08 Not Available Strong electron-withdrawing CF₃ group; high metabolic stability.
C9 (6-(4-Iodoanilino)-1H-pyrimidine-2,4-dione) 4-iodoanilino C₁₀H₈IN₃O₂ 329.10 Not Available Iodo substituent increases molecular weight and hydrophobicity.
C10 (3-Phenyl-6-propyl-1H-pyrimidine-2,4-dione) Propyl C₁₃H₁₄N₂O₂ 230.26 Not Available Aliphatic propyl chain may enhance membrane permeability.

*Calculated based on substituent contributions.

Substituent Effects on Functionality

  • In contrast, alkyl chains (e.g., propyl in C10) prioritize hydrophobic interactions .
  • Steric Effects: Bulky substituents like 4-iodoanilino (C9) may limit binding in sterically constrained pockets, whereas smaller groups (e.g., methylamino) improve accessibility .
  • Hydrogen Bonding: The target compound’s nitro and chloro groups may form dual hydrogen bonds with catalytic residues, similar to 6-AU’s anilino group .

Biological Activity

The compound 6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione (CAS Number: 5193-92-0) is a synthetic pyrimidine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a chloro and nitro substitution on the phenyl ring, has garnered attention for its biological activities, particularly in anti-inflammatory and potentially anticancer applications. This article delves into the biological activity of this compound, supported by data tables and research findings.

The molecular formula for this compound is C11H10ClN3O3C_{11}H_{10}ClN_{3}O_{3}, with a molecular weight of approximately 296.67 g/mol. The compound's chemical properties include:

PropertyValue
Molecular FormulaC11H10ClN3O3
Molecular Weight296.67 g/mol
Density1.59 g/cm³
LogP2.6577

These properties indicate a moderately lipophilic compound, which may influence its biological interactions.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in the inflammatory response. For instance, one study showed that certain pyrimidine derivatives exhibited inhibition comparable to established anti-inflammatory drugs like celecoxib.

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of pyrimidine derivatives indicate potential applications in oncology. Some studies have reported that these compounds can exhibit selective cytotoxicity towards cancer cell lines while maintaining low toxicity towards normal cells . This selectivity is essential for developing effective anticancer agents with minimized side effects.

Study on Structural Derivatives

A comparative study analyzed various pyrimidine derivatives, including those structurally similar to our target compound. The findings highlighted distinct biological activities based on structural modifications:

Compound NameStructure SimilaritiesBiological ActivityUnique Features
6-(2-chlorobenzylamino)-1H-pyrimidine-2,4-dionePyrimidine core with amino substitutionsAnti-inflammatory potentialLacks nitro group
5-(4-nitrophenyl)-pyrimidine-2,4-dioneSimilar core structure but different substitutionsAntimicrobial propertiesNitro group at position 5

This table illustrates the diverse biological activities and structural variations among pyrimidine derivatives while emphasizing the unique characteristics of this compound.

Q & A

Q. What are the common synthetic routes for 6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione?

The synthesis typically involves multi-step reactions, including condensation of substituted aniline derivatives with pyrimidine precursors. A one-pot approach under reflux conditions with glacial acetic acid or DMF as a solvent is common for pyrimidine-dione derivatives . Key steps include:

  • Methylamination : Introducing the methylamino group via nucleophilic substitution using methylamine or its derivatives.
  • Nitrophenyl coupling : A Buchwald-Hartwig or Ullmann-type coupling to attach the 2-chloro-6-nitrophenyl group.
  • Purification : Recrystallization (e.g., ethyl acetate/petroleum ether) or column chromatography (silica gel, CHCl₃/CH₃OH) to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions and hydrogen bonding (e.g., NH signals at δ 10.96–11.41 ppm) .
  • Mass spectrometry : HRMS or ESI-MS validates molecular weight and fragmentation patterns.
  • TLC : Monitoring reaction progress using Rf values (e.g., 0.48–0.58 in CHCl₃/CH₃OH) .
  • Elemental analysis : Confirms C, H, N, Cl, and F content .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaromatic intermediates, while glacial acetic acid aids in cyclization .
  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for nitrophenyl groups .
  • Temperature control : Reflux (80–120°C) balances reaction rate and side-product formation.
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., molar ratios, reaction time) using software like Minitab .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

  • Substituent effects :
    • Chlorophenyl vs. fluorophenyl : Chlorine enhances lipophilicity and target binding, while fluorine improves metabolic stability .
    • Nitro group positioning : Para-nitro groups in aromatic rings increase electron-withdrawing effects, enhancing reactivity in kinase inhibition assays .
  • Structure-Activity Relationship (SAR) : Computational docking (e.g., AutoDock Vina) identifies key interactions with biological targets like tyrosine kinases .

Q. How should conflicting data on biological activity be resolved?

  • Purity validation : Re-analyze compounds via HPLC (>95% purity) to rule out impurities affecting activity .
  • Assay standardization : Ensure consistent cell lines (e.g., HeLa for cytotoxicity) and incubation times across studies .
  • Crystallographic analysis : Single-crystal X-ray diffraction confirms stereochemistry and hydrogen-bonding networks that influence activity .

Q. What methodologies are recommended for evaluating biological activity in kinase inhibition studies?

  • In vitro kinase assays : Use recombinant kinases (e.g., EGFR, VEGFR2) with ATP-competitive ELISA kits to measure IC₅₀ values .
  • Cell-based models : Assess antiangiogenic effects using HUVEC tube formation assays .
  • In vivo testing : Xenograft models (e.g., murine breast cancer) evaluate tumor growth inhibition and metastasis .

Methodological Notes

  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) using HPLC to identify hydrolytic or oxidative pathways .
  • Computational modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

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